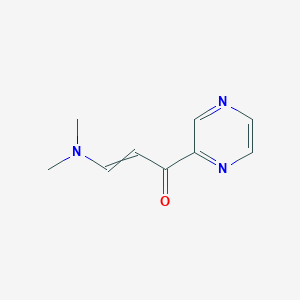
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. It is an important intermediate in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and other areas.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
Studies have shown that N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine exhibits a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antifungal activity by inhibiting the growth of certain fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of different experiments. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to be relatively safe and non-toxic, making it suitable for use in various biological assays.
However, there are also limitations to using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. One area of interest is the development of new derivatives of this compound with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine and to identify its molecular targets. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound to determine its suitability for use in clinical settings.
Synthesemethoden
The synthesis of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with tert-butylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
116545-19-8 |
|---|---|
Produktname |
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine |
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-tert-butyl-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(11-10-6)9-8(2,3)4/h5H,1-4H3,(H2,9,10,11) |
InChI-Schlüssel |
PRVUVAFPHHQFNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(C)(C)C |
Kanonische SMILES |
CC1=CC(=NN1)NC(C)(C)C |
Synonyme |
1H-Pyrazol-3-amine, N-(1,1-dimethylethyl)-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



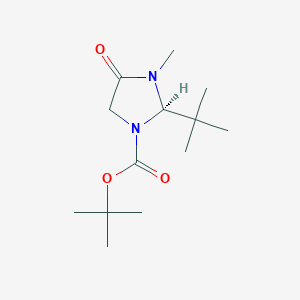
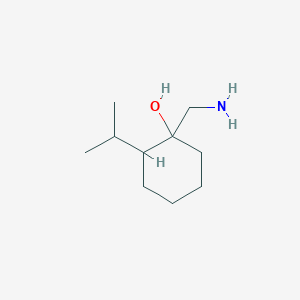
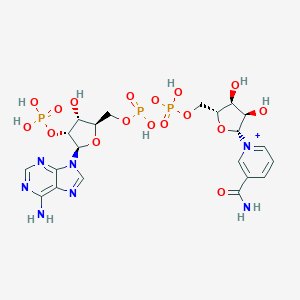
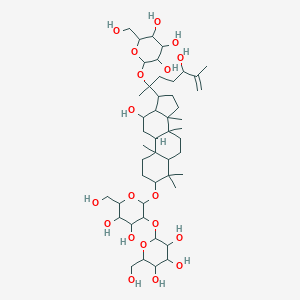
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
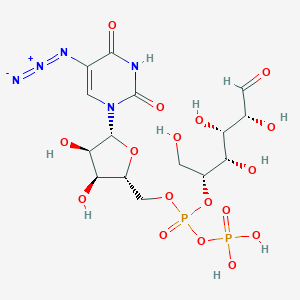
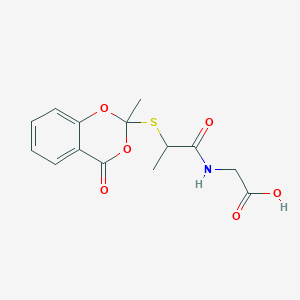
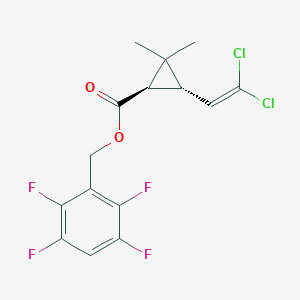
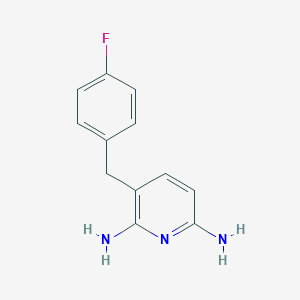
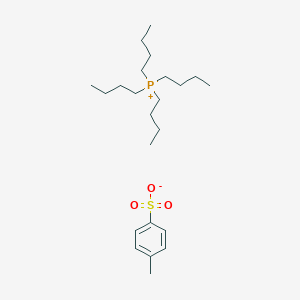
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)
